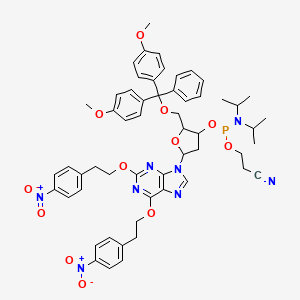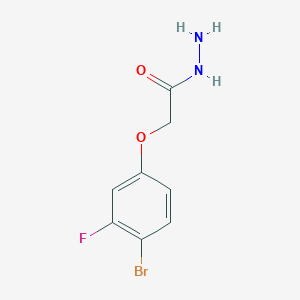
2-(4-Bromo-3-fluorophenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-3-fluorophenoxy)acetohydrazide is an organic compound with the molecular formula C8H8BrFN2O2 It is a derivative of acetohydrazide, featuring a bromo and fluoro substitution on the phenoxy ring
Preparation Methods
The synthesis of 2-(4-Bromo-3-fluorophenoxy)acetohydrazide typically involves the reaction of 4-bromo-3-fluorophenol with chloroacetic acid to form 2-(4-bromo-3-fluorophenoxy)acetic acid. This intermediate is then converted to its corresponding hydrazide by reaction with hydrazine hydrate under controlled conditions. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .
Chemical Reactions Analysis
2-(4-Bromo-3-fluorophenoxy)acetohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups on the phenoxy ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The hydrazide group can be oxidized or reduced under specific conditions.
Condensation Reactions: The compound can react with aldehydes or ketones to form hydrazones. Common reagents used in these reactions include sodium hydroxide, potassium permanganate, and various organic solvents.
Scientific Research Applications
2-(4-Bromo-3-fluorophenoxy)acetohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-fluorophenoxy)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and fluoro substitutions on the phenoxy ring can enhance its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The hydrazide group can also form covalent bonds with certain amino acid residues in proteins, further modulating their activity .
Comparison with Similar Compounds
Similar compounds to 2-(4-Bromo-3-fluorophenoxy)acetohydrazide include:
2-(4-Bromo-2-fluorophenoxy)acetohydrazide: Differing only in the position of the fluoro group, this compound has similar chemical properties but may exhibit different biological activities.
2-(4-Chloro-3-fluorophenoxy)acetohydrazide: The chloro substitution can alter the compound’s reactivity and binding affinity.
2-(4-Bromo-3-methylphenoxy)acetohydrazide: The methyl group can affect the compound’s solubility and overall chemical behavior.
Properties
Molecular Formula |
C8H8BrFN2O2 |
|---|---|
Molecular Weight |
263.06 g/mol |
IUPAC Name |
2-(4-bromo-3-fluorophenoxy)acetohydrazide |
InChI |
InChI=1S/C8H8BrFN2O2/c9-6-2-1-5(3-7(6)10)14-4-8(13)12-11/h1-3H,4,11H2,(H,12,13) |
InChI Key |
APBXPTDNLVRBHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCC(=O)NN)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



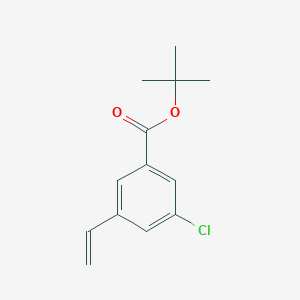
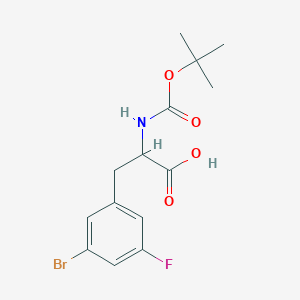
![[[5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B12075146.png)
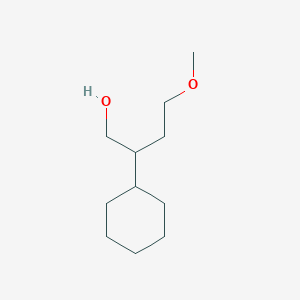
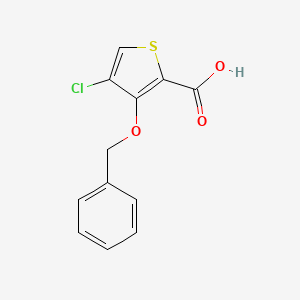
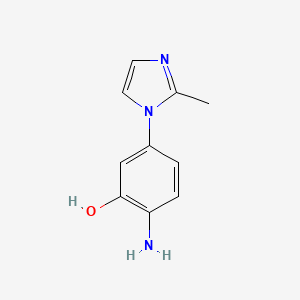
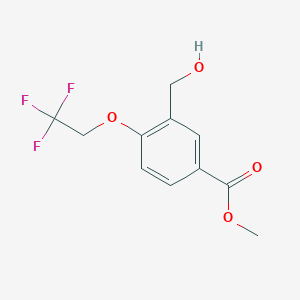


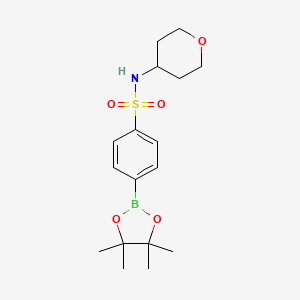
![[[(2R,3S,5R)-5-[5-[2-[6-[[(2S)-2-amino-3-sulfanylpropanoyl]amino]hexylamino]-2-oxoethyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12075187.png)
